Silicomolybdic acid
Description
Contextualization within Polyoxometalate Chemistry
Silicomolybdic acid belongs to the vast and diverse class of polyoxometalates (POMs), which are discrete, anionic metal-oxide clusters. rsc.orgnih.gov POMs are typically formed by the self-assembly of metalate precursors in solution and are broadly categorized into isopolyanions, containing only one type of metal, and heteropolyanions, which incorporate one or more heteroatoms. rsc.org this compound is a heteropolyanion, with silicon as the central heteroatom, surrounded by a shell of molybdenum and oxygen atoms. rsc.orgresearchgate.net The interplay between the constituent elements imparts unique acidity and redox properties to these molecules, making them highly valuable in various chemical transformations. rsc.orgmdpi.com
Overview of Keggin-Type Heteropolyacids and Their Significance
The most common and well-studied structural type for heteropolyacids is the Keggin structure, named after J.F. Keggin who first determined the structure of phosphotungstic acid. nih.gov this compound adopts this Keggin structure, which is characterized by a central tetrahedron (SiO₄) encapsulated by twelve edge- and corner-sharing molybdenum-oxygen octahedra (MoO₆). researchgate.netnih.gov This arrangement forms a compact, cage-like anion with the general formula [SiMo₁₂O₄₀]⁴⁻. nih.gov Keggin-type heteropolyacids are renowned for their strong Brønsted acidity, often exceeding that of conventional mineral acids, and their ability to participate in multi-electron redox reactions. rsc.orgmdpi.com These characteristics are tunable by altering the constituent heteroatom or metal atoms, providing a molecular-level design of their catalytic and electronic properties.
Historical Trajectory and Evolution of this compound Studies
The study of heteropolyacids dates back to the 19th century, with the initial discovery of the yellow color formation upon acidification of molybdate (B1676688) and silicate (B1173343) solutions. pjsir.org This reaction laid the groundwork for the analytical determination of silicon. pjsir.orgatamanchemicals.com Early research focused on understanding the fundamental conditions for the formation and stability of what became known as this compound. pjsir.org Over the decades, advancements in analytical techniques, particularly X-ray crystallography and various spectroscopic methods, have provided detailed insights into its structure and properties. researchgate.netlehigh.edu This deeper understanding has propelled the evolution of this compound studies from its initial use in analytical chemistry to its current status as a sophisticated tool in catalysis, electrochemistry, and the development of advanced materials. chemimpex.comsigmaaldrich.compku.edu.cn
Properties
CAS No. |
11104-89-5 |
|---|---|
Molecular Formula |
C13H16 |
Origin of Product |
United States |
Structural Elucidation and Isomerism of Silicomolybdic Acid
The Keggin Anion Framework in Silicomolybdic Acid
The fundamental structure of this compound is defined by the Keggin anion, which has the general formula [XM₁₂O₄₀]ⁿ⁻. wikipedia.org In the case of this compound, the central heteroatom (X) is a tetravalent silicon ion (Si⁴⁺), and the addendum atoms (M) are molybdenum (Mo). wikipedia.org This arrangement results in the specific formula [SiMo₁₂O₄₀]⁴⁻. sci-hub.se
Alpha (α) and Beta (β) Isomeric Forms
This compound is known to exist in two principal isomeric forms, designated as alpha (α) and beta (β). researchgate.netiyte.edu.tr These isomers share the same chemical formula but differ in their structural arrangement and stability. gatech.eduacs.orgresearchgate.net The α-form is the thermodynamically more stable of the two, while the β-form is a metastable isomer that can spontaneously convert to the α-form. gatech.edunih.gov
The primary distinction between the α and β isomers lies in the three-dimensional arrangement of the MoO₆ octahedra around the central SiO₄ tetrahedron. acs.orgresearchgate.net While both are based on the Keggin framework, the β-isomer represents a structural modification of the classic α-Keggin structure. researchgate.net
Research suggests that the β-isomer is formed by the rotation of one of the four Mo₃O₁₃ triplets by 60° relative to its position in the α-isomer. gatech.edu This rotation alters the symmetry and electronic properties of the anion without changing its elemental composition. gatech.edu A key consequence of this structural difference is the β-isomer's higher molar absorptivity in the visible spectrum, which is approximately twice that of the α-form, making it useful for certain analytical applications. researchgate.netresearchgate.netacs.org Due to its inherent instability, the β-form typically does not exist in the solid state, and only the α-isomer can be crystallized and isolated as a solid. gatech.edu
| Property | α-Silicomolybdic Acid | β-Silicomolybdic Acid |
|---|---|---|
| Structural Framework | Classic Keggin Structure researchgate.net | Modified Keggin Structure (rotated Mo₃O₁₃ unit) gatech.eduresearchgate.net |
| Thermodynamic Stability | Stable gatech.edu | Metastable; spontaneously converts to α-form gatech.eduresearchgate.netnih.gov |
| Solid State Isolation | Can be isolated as a solid gatech.edu | Generally does not exist in the solid state gatech.edu |
| Molar Absorptivity (Visible) | Lower researchgate.netacs.org | Approximately twice that of the α-form researchgate.netacs.org |
The formation and stability of the α and β isomers are predominantly governed by the pH of the aqueous solution. researchgate.netresearchgate.net While the ratio of silicic acid to molybdate (B1676688) was initially considered a determining factor, subsequent research has established pH as the critical parameter. researchgate.netresearchgate.net
The β-isomer is preferentially formed and is more stable in strongly acidic conditions, typically within a pH range of 1.0 to 2.5. researchgate.netimwa.info Conversely, the α-isomer is the dominant form in less acidic solutions, generally obtained at pH values between 3.8 and 4.8. researchgate.netresearchgate.net The metastable β-isomer undergoes a spontaneous, first-order conversion to the more stable α-form, a process that is accelerated as the pH increases above 2.5. acs.orgresearchgate.netnih.govimwa.info Under highly acidic conditions, the rate of this interconversion is minimized. imwa.info
| Isomer | Favorable pH Range for Formation | Stability Notes |
|---|---|---|
| α-Isomer | 3.8 - 4.8 researchgate.netresearchgate.net | Thermodynamically stable form. gatech.edu |
| β-Isomer | 1.0 - 2.5 researchgate.netimwa.info | Metastable. Converts to α-isomer, especially at pH > 2.5. nih.govimwa.info |
Distinctions in Structural Conformation
Speciation of Silicic Acid in Aqueous Solutions Relevant to this compound Formation
The formation of this compound begins with the reaction between molybdate ions and silicic acid in an acidic medium. The specific form, or "species," of silicic acid present in the solution is crucial to this reaction. In aqueous environments, dissolved silica (B1680970) exists as various species, starting with the simplest form, monomeric orthosilicic acid (Si(OH)₄). nih.gov
Orthosilicic acid has a strong tendency to undergo condensation polymerization, where molecules link together by eliminating water to form Si-O-Si bonds. imwa.info This process leads to the formation of a variety of species, including dimers (e.g., pyrosilicic acid), trimers, and larger oligomeric and colloidal forms of silica. nih.govwikipedia.org The extent and nature of this polymerization are heavily dependent on factors like pH and concentration. imwa.info
Crucially, the formation of the this compound complex primarily involves the reaction of the monomeric Si(OH)₄ species with the molybdate reagent. researchgate.netresearchgate.netnih.gov Different silicic acid species react with molybdate at vastly different rates. This kinetic difference is a foundational principle for the analytical determination of silica speciation in a solution. nih.govwikipedia.org
| Silicic Acid Species | Reactivity with Molybdate Reagent |
|---|---|
| Monomeric Silicic Acid (Si(OH)₄) | Reacts very rapidly (e.g., within ~75 seconds). wikipedia.org It is the primary reactant for this compound formation. researchgate.netresearchgate.net |
| Dimeric Silicic Acid | Reacts slowly (e.g., within ~10 minutes). wikipedia.org |
| Oligomeric/Polymeric Silicic Acids | React very slowly or not at all under standard analytical conditions. wikipedia.org Depolymerization to monomers is required before reaction can occur. researchgate.net |
Synthetic Methodologies and Formation Dynamics of Silicomolybdic Acid
Conventional Preparation Protocols
The conventional synthesis of silicomolybdic acid typically involves the reaction of a soluble silicate (B1173343) and a molybdate (B1676688) source in an acidic aqueous medium. The resulting acid is often purified through methods like ether extraction or ion exchange chromatography.
One common laboratory method involves mixing a sodium molybdate solution with concentrated nitric acid, followed by the dropwise addition of a sodium silicate solution. The mixture is heated to approximately 80°C for about 30 minutes. Subsequently, the solution is acidified with concentrated hydrochloric acid to a pH between 3.8 and 4.8. The this compound product is then extracted using diethyl ether, from which it can be recovered by drying and recrystallization. researchgate.net
Another established protocol starts with dissolving molybdenum trioxide in a stoichiometric amount of sodium hydroxide (B78521) solution to form sodium molybdate. A separate sodium silicate solution is prepared by dissolving silica (B1680970) gel in a caustic solution. After mixing the two solutions, any insoluble matter is filtered out. The resulting alkaline solution (pH ~9.6) is then passed through a cation-exchange resin in its hydrogen form (H⁺). This step removes the sodium ions and forms the free acid, which can be crystallized from the effluent with a high yield. onepetro.org A variation of this involves reacting sodium silicate with ammonium (B1175870) molybdate at a pH of 1.5, followed by precipitation of the acid. cdnsciencepub.com
Table 1: Comparison of Conventional Synthesis Protocols for this compound
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Silicate Source | Sodium Silicate | Silica Gel |
| Molybdate Source | Sodium Molybdate | Molybdenum Trioxide (forms Sodium Molybdate in situ) |
| Acidification | Nitric Acid, followed by Hydrochloric Acid (pH 3.8-4.8) | Cation-Exchange Resin (H⁺ form) |
| Key Steps | Heating (80°C), Acidification, Ether Extraction | Ion Exchange, Crystallization |
| Purification | Ether extraction and recrystallization | Cation-exchange chromatography |
In Situ Generation on Supporting Materials
This compound (SMA) can be generated directly on the surface of supporting materials, a method of significant interest for creating solid acid catalysts. atamanchemicals.comsigmaaldrich.com This approach often involves the impregnation of a support, such as silica (SiO₂), with a molybdenum precursor, followed by a treatment that facilitates the reaction between the molybdenum species and the silica support itself.
A common technique involves exposing silica-supported molybdenum oxide (MoO₃/SiO₂) to moisture. The presence of water allows for the solubilization of a small portion of the silica support, which can then react with solvated molybdate species (like heptamolybdate) to form this compound on the surface. researchgate.net This process can be achieved by flowing water-saturated air over a MoO₃/SiO₂ catalyst at room temperature. lehigh.edu
More advanced methods have been developed for targeted synthesis within mesoporous silica structures. One such "inside-out" method begins with the synthesis of molybdenum dioxide (MoO₂) nanoparticles. nih.gov These nanoparticles are then coated with a silica shell. A subsequent thermal treatment oxidizes the MoO₂ core and causes the resulting molybdenum species to infuse into the mesoporous silica shell, forming highly dispersed heptamolybdate species. Finally, hydration of this material triggers the reaction between the infused molybdenum species and the silica shell, generating this compound that is highly dispersed within the mesoporous structure. nih.govresearchgate.net
Influences of Reaction Environment on Formation Kinetics and Yield
The formation of this compound is highly sensitive to the reaction environment, particularly pH, which dictates the kinetics and the specific isomer of the acid that is formed. iyte.edu.tr this compound exists in two primary forms, α- and β-isomers, which have distinct properties.
The acidity of the molybdate solution is a critical parameter. Studies have shown that when sodium molybdate is acidified with up to approximately 1.5 equivalents of acid per mole of molybdate, the primary product of the reaction with silicate is α-silicomolybdate. However, if the acidity is increased beyond about 2 equivalents of acid, the β-silicomolybdate becomes the sole product. The β-isomer is generally considered less stable and can convert to the α-form, especially at a pH above 2.5, while the β-form is more stable in the pH range of 1.0 to 1.8. cdnsciencepub.com The presence of other ions, such as sulfate, can also influence the outcome, favoring the formation of the α-isomer over the β-isomer at a given acidity. cdnsciencepub.com
Table 2: Influence of Acidity on this compound Isomer Formation
| Acidity (Equivalents of Acid per Mole MoO₄²⁻) | Predominant Isomer Formed | Optimal pH Range for Stability |
|---|---|---|
| ~1.5 | α-silicomolybdate | > 2.5 |
| > 2.0 | β-silicomolybdate | 1.0 - 1.8 |
Role of Sol-Gel Processes in Supported this compound Synthesis
Sol-gel chemistry provides a versatile route for synthesizing supported this compound catalysts with controlled properties like high surface area and defined porosity. hilarispublisher.comacademie-sciences.fr This method typically involves the hydrolysis and condensation of molecular precursors, such as silicon alkoxides, in the presence of a molybdenum source.
In one approach, a MoO₃/SiO₂ catalyst is prepared by the sol-gel technique using an industrial silicate precursor like ethyl silicate-40 (ETS-40) and ammonium heptamolybdate (AHM). hilarispublisher.com A hot aqueous solution of AHM is added to a solution of ETS-40 in isopropyl alcohol. This process results in a gel that, after drying and calcination, yields MoO₃ nanoparticles supported on mesoporous silica. The catalytically active silicomolybdic heteropolyanions are then formed in situ on the catalyst surface due to the high reactivity of the nano-sized MoO₃ and SiO₂ particles, especially in the presence of moisture. hilarispublisher.comacademie-sciences.fr
A more intricate sol-gel application is the "inside-out" method previously mentioned for in situ generation. nih.govresearchgate.net In this process, a silica shell is grown around MoO₂ nanoparticle cores using a common sol-gel precursor, tetraethyl orthosilicate (B98303) (TEOS), along with a templating agent in an alkaline solution. nih.gov The controlled hydrolysis and condensation of TEOS forms the silica network. Subsequent thermal treatment removes the template to create a mesoporous shell and simultaneously infuses molybdenum species into it. The final hydration step, which forms the this compound, relies on the intimate contact between the molybdenum species and the sol-gel derived silica support. nih.govresearchgate.net This highlights the integral role of sol-gel processes in creating highly structured supported catalysts.
Advanced Characterization Techniques for Silicomolybdic Acid Systems
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the structural and electronic characteristics of silicomolybdic acid.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the structural integrity of the Keggin anion, the core structure of this compound. The Keggin structure consists of a central SiO₄ tetrahedron surrounded by 12 MoO₆ octahedra. These techniques probe the vibrations of the various metal-oxygen bonds within this structure.
In Infrared (IR) spectroscopy , the characteristic bands for the Keggin structure are found in the fingerprint region of the spectrum. Key vibrations include the asymmetric stretches of P-Oa (around 1080 cm⁻¹), W=Ot (around 981 cm⁻¹), W-Ob-W (around 888 cm⁻¹), and W-Oc-W (around 803 cm⁻¹) bonds. lehigh.edu
Raman spectroscopy provides complementary information. For instance, β-silicomolybdic acid exhibits distinct Raman bands at approximately 241, 614, 955, and 975 cm⁻¹. lehigh.edu The band around 240 cm⁻¹ is considered characteristic of β-silicomolybdic acid. lehigh.edumpg.de The absence or presence of this band can indicate the stability or transformation of the this compound species under different conditions, such as thermal treatment. lehigh.edu For example, studies have shown that the β-silicomolybdic acid structure decomposes above 573 K, evidenced by the disappearance of the 240 cm⁻¹ Raman band. lehigh.edu Raman spectroscopy is also effective in distinguishing between different isomers, such as the α and β forms of heteropoly anions, which possess a Keggin and a modified Keggin structure, respectively. researchgate.net
Table 1: Characteristic Vibrational Frequencies for Keggin-Type Structures
| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| P-Oa (asymmetric) | ~1080 lehigh.edu | - |
| W=Ot (asymmetric) | ~981 lehigh.edu | 955, 975 (β-isomer) lehigh.edu |
| W-Ob-W (asymmetric) | ~888 lehigh.edu | 614 (β-isomer) lehigh.edu |
| W-Oc-W (asymmetric) | ~803 lehigh.edu | - |
| β-isomer characteristic | - | ~241 lehigh.edu |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the local environment of specific nuclei within the this compound structure, in both solution and solid states.
²⁹Si NMR is particularly valuable for studying the central silicon atom of the Keggin unit. beilstein-journals.org It allows for the identification and quantification of different silicon species in solution, such as monomeric (Q⁰) and dimeric (Q¹) silicic acid, which are considered "soluble silica" and are reactive in the this compound test. beilstein-journals.orgacs.org The chemical state of silicic acid, which influences the formation of this compound, is pH-dependent, and ²⁹Si NMR can track these changes. beilstein-journals.org For example, at a basic pH of 12.5, the ²⁹Si NMR spectrum is dominated by Q⁰ and Q¹ species, while under acidic conditions (pH 1.95), more condensed species are observed. beilstein-journals.orgresearchgate.net
Solid-state NMR, including ¹H-²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, provides detailed information about the connectivity and proximity of atoms in solid samples. This technique can reveal the extent of condensation of silica (B1680970) species (Q², Q³, Q⁴ sites) and their interaction with other molecules. whiterose.ac.uk
UV-Visible (UV-Vis) spectroscopy is a widely used method for both qualitative and quantitative analysis of this compound. It is particularly useful for differentiating between its isomeric forms and for determining its concentration in solution. researchgate.net
This compound exists in two main isomeric forms, α and β. researchgate.net The β-isomer exhibits an extinction coefficient in the visible region that is twice as large as that of the α-isomer, allowing for their differentiation using UV-Vis spectroscopy. researchgate.net The stability of these isomers is pH-dependent; the α-isomer is more stable at pH levels between 2.5 and 4.0, while the β-isomer is favored between pH 1.0 and 1.8. researchgate.net
This technique is also the basis for the quantitative determination of monomeric silicic acid. The reaction of silicic acid with an acidic molybdate (B1676688) solution forms the yellow α-silicomolybdic acid, which can be measured spectrophotometrically. researchgate.netimwa.info For increased sensitivity, this yellow complex can be reduced to a "molybdenum blue" complex, which has a much higher molar extinction coefficient and absorbs at a longer wavelength (around 810 nm), allowing for the detection of very low concentrations. researchgate.netphcogj.com
Table 2: UV-Visible Absorption Data for this compound Analysis
| Complex | Wavelength (nm) | Molar Extinction Coefficient (L mol⁻¹ cm⁻¹) | Application |
|---|---|---|---|
| Yellow this compound | ~400 researchgate.net | 1500 ± 20 researchgate.net | Concentration monitoring researchgate.net |
| Molybdenum Blue | ~810 researchgate.net | 44700 ± 150 researchgate.net | Low concentration monitoring researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Elucidation (e.g., 29Si NMR)
Electrochemical Characterization
Electrochemical methods are crucial for understanding the redox behavior and conductivity of this compound, which are key to its applications in catalysis and sensors.
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to study the redox properties of this compound. researchgate.netpsu.edu this compound can undergo a series of reversible, multi-electron reduction and oxidation processes. rsc.org
In a typical cyclic voltammogram of this compound in an acidic aqueous solution, multiple redox peaks are observed. For example, three distinct redox couples (I-I', II-II', and III-III') can be seen, each corresponding to a two-electron process. rsc.org The potential of these redox peaks is often pH-dependent, which can provide information about the number of protons involved in the reaction. rsc.org
Differential Pulse Voltammetry (DPV) offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. researchgate.netpineresearch.comlibretexts.org The peak-shaped response in DPV is highly sensitive to the kinetics of the electrode process. um.es
Table 3: Typical Redox Peaks for this compound in Cyclic Voltammetry
| Redox Couple | Process | Description |
|---|---|---|
| I-I' | 2e⁻ reduction/oxidation | First redox process rsc.org |
| II-II' | 2e⁻ reduction/oxidation | Second redox process rsc.org |
| III-III' | 2e⁻ reduction/oxidation | Third redox process rsc.org |
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to measure the electrical conductivity of materials. analis.com.my In the context of this compound, EIS can be employed to assess the conductivity of composite materials or modified electrodes containing this compound. core.ac.uk The technique involves applying a small sinusoidal potential and measuring the resulting current to determine the impedance of the system over a range of frequencies. analis.com.mynih.gov This information can be used to derive the conductivity of the material, which is an important parameter for applications in solid-state electrolytes and sensors. analis.com.my
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Properties
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Stability)
Thermogravimetric analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. impactfactor.orgcelignis.com For this compound, TGA is crucial for determining its decomposition pathway and the temperatures at which it loses water molecules and eventually its structural integrity.
Hydrated this compound typically exhibits a multi-step decomposition process. Initially, it loses crystal water at temperatures around 100–105°C. molybdenum.com.cn Further heating leads to the removal of constitutional water, which is essential for its Brønsted acidity. The loss of this water at higher temperatures results in a decrease in catalytic activity. researchgate.net The complete decomposition of the Keggin structure and volatilization of molybdenum trioxide generally occurs at temperatures above 500°C. molybdenum.com.cnatamanchemicals.com
Studies on silica-supported this compound have shown that the SMA species can be unstable at elevated temperatures. In situ Raman spectroscopy combined with TGA has revealed that while SMA can form on a hydrated silica surface, it decomposes above 573 K (300°C). lehigh.eduresearchgate.net However, one study found that β-silicomolybdic acid on silica can be stable up to 300°C due to an interlayer of MoO₃. researchgate.net
Table 1: Thermal Decomposition Stages of this compound and its Composites
| Material | Temperature Range (°C) | Event | Reference |
|---|---|---|---|
| Hydrated this compound | 47 - 55 | Melting | molybdenum.com.cn |
| Hydrated this compound | 100 - 105 | Loss of crystal water | molybdenum.com.cn |
| This compound on Silica | > 300 (573 K) | Decomposition of β-SMA species | lehigh.eduresearchgate.net |
| This compound | 460 - 480 | Burning for moisture determination | molybdenum.com.cnatamanchemicals.com |
| This compound | > 500 | Volatilization of Molybdenum Trioxide | molybdenum.com.cnatamanchemicals.com |
| Tetraalkylammonium Silicomolybdate | 350 | Elimination of organic component | cdnsciencepub.com |
Microscopy and Surface Analysis for Supported Materials (e.g., SEM, TEM, AFM)
When this compound is supported on other materials, such as silica, zirconia, or carbon-based nanostructures, its morphology and dispersion are critical to its performance. rsc.org Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are powerful tools for visualizing the surface and structure of these composite materials at the micro and nanoscale. afmworkshop.comhidenanalytical.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. hidenanalytical.com For SMA-supported catalysts, SEM, often coupled with Energy Dispersive X-ray (EDX) analysis, can confirm the uniform distribution of the heteropolyacid on the support material. rsc.orgbohrium.com
Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultra-thin specimen to create an image. hidenanalytical.com It offers higher resolution than SEM and can reveal the internal structure of the supported SMA, including the particle size and morphology of both the acid and the support. bohrium.comnih.gov
Atomic Force Microscopy (AFM): AFM uses a sharp tip to scan the surface of a sample, providing a 3D topographical map with nanoscale resolution. hidenanalytical.com It is particularly useful for examining the surface roughness and the fine structural details of materials. nih.gov For instance, AFM has been used to characterize the surface of modified electrodes incorporating this compound, revealing details about the deposited film. researchgate.net
These techniques are often used in conjunction to provide a comprehensive understanding of the material's structure. For example, studies combining SEM, TEM, and AFM have been used to characterize various nanomaterials and their surface modifications. nih.govcore.ac.uk
Table 2: Application of Microscopy Techniques to this compound Systems
| Technique | Information Obtained | Example Application | Reference |
|---|---|---|---|
| SEM | Surface morphology, elemental distribution (with EDX) | Uniform coverage of HSiW on ZrO₂ support | rsc.org |
| TEM | Particle size, internal structure, morphology | Characterization of Fe₃O₄@SiO₂-NH-NTAA nanocatalyst | bohrium.com |
| AFM | 3D surface topography, roughness, mechanical properties | Characterization of SMA-modified glassy carbon electrodes | researchgate.net |
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is an indispensable technique for identifying the crystalline phases of a material. rsc.org It works by bombarding a sample with X-rays and analyzing the diffraction pattern produced, which is unique to its crystalline structure.
For this compound, XRD is used to confirm its characteristic Keggin structure. sci-hub.se When SMA is supported on a carrier, XRD can distinguish between the crystalline phases of the support material and the heteropolyacid. acs.orgresearchgate.net For instance, in studies of SMA supported on silica, XRD patterns help to verify that the Keggin structure is maintained after impregnation and to detect the presence of other crystalline phases, such as molybdenum oxide (MoO₃), that may form during preparation or thermal treatment. researchgate.net
Deviations in XRD peak positions can also indicate modifications to the crystal lattice, such as those caused by the incorporation of dopants. The absence of sharp diffraction peaks can suggest that the material is amorphous or that the crystalline domains are too small to be detected, which is often the case for highly dispersed catalysts. researchgate.net
Density Functional Theory (DFT) for Computational Insights
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules and materials. mdpi.commdpi.com DFT calculations provide theoretical insights that complement experimental findings, helping to explain the stability, reactivity, and catalytic mechanisms of this compound systems. nih.gov
DFT studies have been employed to:
Assess Stability: Calculations of binding energies can predict the thermodynamic stability of SMA on a support. For instance, the binding energy of this compound on graphene oxide was calculated to be -56.28 kcal/mol, indicating a stable composite. researchgate.net DFT can also be used to compare the thermal stability of different heteropolyacids by calculating the energy required to remove constitutional water. acs.org
Understand Acidity: DFT helps to model the nature of acid sites (both Brønsted and Lewis) and their interaction with probe molecules like ammonia (B1221849), providing a deeper understanding of the origin of acidity in supported molybdate catalysts. mpg.de
Predict Catalytic Activity: By simulating the adsorption of reactant molecules on the catalyst surface, DFT can explain the efficiency of a catalyst. researchgate.net It has been used to predict the catalytic activity of single-atom catalysts supported on this compound for CO₂ electroreduction. researchgate.net
Optimize Geometries: DFT is used to calculate the optimized geometric structures of SMA-containing compounds, which can then be compared with experimental data from techniques like XRD. nih.gov
Table 3: Examples of DFT Applications in this compound Research
| Research Focus | Finding/Prediction | System Studied | Reference |
|---|---|---|---|
| Catalyst Stability | Binding energy of -56.28 kcal/mol indicates thermodynamic stability. | This compound on graphene oxide (GO-SMA) | researchgate.net |
| Thermal Decomposition | Decomposition via constitutional water loss is a plausible deactivation mechanism. | Keggin-structured heteropolyacids | acs.org |
| Catalytic Activity | Prediction of excellent catalytic activity for CO₂ reduction. | Single-atom catalysts on supported this compound | researchgate.net |
| Origin of Acidity | Brønsted acidity ascribed to interaction between silanol (B1196071) groups and molybdate species. | Silica-supported molybdenum oxide | mpg.de |
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | H₄[Si(Mo₃O₁₀)₄] or H₄SiMo₁₂O₄₀ |
| Molybdenum trioxide | MoO₃ |
| Silica | SiO₂ |
| Zirconia | ZrO₂ |
| Ammonia | NH₃ |
| Carbon Dioxide | CO₂ |
| Tetraalkylammonium silicomolybdate | (R₄N)₄SiMo₁₂O₄₀ |
Applications in Advanced Analytical Chemistry Methodologies
Spectrophotometric Determination of Silicate (B1173343) Species
The reaction between silicic acid and an acidified molybdate (B1676688) reagent to form silicomolybdic acid is a fundamental analytical technique. This reaction allows for the quantification of monomeric silicic acid and can be adapted to study the kinetics of silica (B1680970) polymerization and depolymerization. researchgate.net
The Molybdenum Yellow method is a widely used spectrophotometric technique for the determination of monosilicic acid (Si(OH)₄). researchgate.net The method is based on the reaction of monomeric silicic acid with an acidified solution of ammonium (B1175870) molybdate to form a yellow heteropolyacid, α-silicomolybdic acid. researchgate.netresearchgate.net The intensity of the yellow color, measured typically around 400-410 nm, is directly proportional to the concentration of monosilicic acid in the sample. researchgate.netresearchgate.net
This method is particularly valuable for studying the early stages of silica condensation from supersaturated solutions. nih.gov The formation of the yellow complex is rapid with monomeric silica, allowing for its quantification even in the presence of polymeric forms, as the depolymerization of the latter is a much slower process. sci-hub.se
Two main isomers of this compound exist: the α- and β-forms. researchgate.net The β-isomer exhibits a higher extinction coefficient, meaning it absorbs more light, making it more sensitive for detection. researchgate.net The formation of these isomers is highly dependent on pH. The α-form is favored at a pH between 3.8 and 4.8, while the more unstable β-form is predominant at a lower pH of 1.0 to 1.8. researchgate.netimwa.info For analytical purposes, conditions are often optimized to favor the formation of the β-isomer to enhance sensitivity. nemi.govnemi.gov
A typical procedure involves mixing the sample containing silicic acid with an ammonium molybdate solution and an acid, such as sulfuric or hydrochloric acid. researchgate.net The color is allowed to develop for a standardized period, typically around 10 minutes, before the absorbance is measured. researchgate.netcragchemistry.com
Table 1: Key Parameters of the Molybdenum Yellow Method
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Analyte | Monosilicic Acid (Si(OH)₄) | The method is specific to the monomeric form of silicic acid. researchgate.net |
| Reagents | Ammonium Molybdate, Sulfuric Acid or Hydrochloric Acid | React to form the colored this compound complex. researchgate.net |
| Product | α- or β-silicomolybdic acid | The β-form is less stable but provides higher sensitivity. researchgate.net |
| Wavelength (λmax) | ~400-410 nm | Wavelength for spectrophotometric measurement of the yellow complex. researchgate.netresearchgate.net |
| Optimal pH (β-form) | 1.0 - 1.8 | Favors the formation of the more sensitive β-isomer. researchgate.netimwa.info |
| Reaction Time | ~10 minutes | Allows for complete reaction with the monomer without significant depolymerization of larger species. researchgate.netcragchemistry.com |
For determining trace amounts of silicate, the Molybdenum Blue method offers significantly higher sensitivity than the Molybdenum Yellow method. nih.govphcogj.com This method is an extension of the Molybdenum Yellow technique, where the initially formed yellow this compound complex is subsequently reduced to a intensely colored "molybdenum blue" complex. nemi.govnih.gov
The reduction of the yellow complex is typically achieved using a reducing agent such as ascorbic acid, a mixture of 4-methylaminophenol sulphate and sodium sulfite, or stannous chloride. nemi.govcragchemistry.complymsea.ac.uk The resulting blue solution has a strong absorbance at a higher wavelength, generally around 810-830 nm, which allows for the detection of much lower concentrations of silicate. cragchemistry.comnih.gov
The increased sensitivity of the Molybdenum Blue method makes it suitable for a wide range of applications, including the analysis of silicate in hemodialysis solutions and environmental water samples. nih.govplymsea.ac.uk The choice of reducing agent and reaction conditions can be tailored to optimize the stability and intensity of the blue color. For instance, using a combination of 4-methylaminophenol sulphate and sodium sulphite has been shown to produce a very robust and stable color. cragchemistry.com
Table 2: Comparison of Molybdenum Yellow and Molybdenum Blue Methods
| Feature | Molybdenum Yellow Method | Molybdenum Blue Method |
|---|---|---|
| Principle | Formation of yellow this compound. researchgate.net | Reduction of yellow this compound to molybdenum blue. nih.gov |
| Sensitivity | Lower | Higher phcogj.com |
| Final Product | Yellow α- or β-silicomolybdic acid | Intensely colored blue complex nih.gov |
| Reducing Agent | None | Ascorbic acid, metol-sulfite, stannous chloride, etc. nemi.govcragchemistry.complymsea.ac.uk |
| Wavelength (λmax) | ~400-410 nm researchgate.netresearchgate.net | ~700-830 nm nemi.govnih.gov |
| Common Applications | Analysis of solutions with moderate to high silicate concentrations. nih.gov | Determination of trace silicate in various matrices. nih.govplymsea.ac.uk |
The this compound reaction can be exploited to differentiate between various silicate species based on their reaction kinetics. nih.gov Monomeric silicic acid reacts very quickly with the molybdate reagent, while dimeric and other small oligomeric forms react at progressively slower rates. wikipedia.org Larger polymeric or colloidal silica species are essentially unreactive under the standard analytical conditions. wikipedia.org
By monitoring the formation of the this compound complex over time, it is possible to distinguish between these different forms of silica. nih.gov For instance, the initial rapid increase in absorbance corresponds to the monomeric silica, while a slower, subsequent increase can be attributed to the depolymerization and reaction of smaller oligomers. nih.gov This kinetic information is invaluable for studying the dynamics of silica polymerization and depolymerization in various systems, from industrial processes to biological silicification. researchgate.netnih.gov
Mathematical models can be applied to the kinetic data to estimate the concentrations of different silicate species present in a sample. nih.gov This approach has been used to identify monomeric silicic acid, trimeric silicic acids, and various classes of oligomeric polysilicic acids during the early stages of silica condensation. nih.gov The rate of formation of the β-silicomolybdic acid complex is significantly higher for monomeric silica (with a pseudo-first-order rate constant kₘ ≈ 2 min⁻¹) compared to polymeric silica (kₚ), and a lower kₚ value indicates a higher degree of polymerization. plos.org
A significant challenge in the spectrophotometric determination of silicate using the molybdate method is interference from other substances that can also react with the molybdate reagent. The most common interferent is phosphate (B84403), which forms a similar yellow phosphomolybdate complex, leading to erroneously high silicate readings. nemi.govatamanchemicals.com
To overcome phosphate interference, a masking agent is typically added after the formation of the this compound but before any reduction step in the Molybdenum Blue method. Oxalic acid and tartaric acid are commonly used for this purpose. nemi.govcragchemistry.comphcogj.com These acids selectively decompose the phosphomolybdate complex without affecting the more stable this compound complex. nemi.govatamanchemicals.com
Other potential interferences include sulfide (B99878) and high concentrations of iron. nemi.gov Hydrogen sulfide can be removed by boiling the acidified sample prior to analysis. nemi.gov Interference from large amounts of iron can be mitigated by the addition of a complexing agent like disodium (B8443419) dihydrogen ethylenediamine (B42938) tetraacetate (Na₂EDTA). nemi.gov
Kinetic Differentiation of Silicate Oligomers and Polymerization Rates
Electrochemical Sensor Development and Detection Systems
Beyond spectrophotometry, this compound is utilized in the development of electrochemical sensors for the detection of various analytes.
This compound can be incorporated into electrode materials to create chemically modified electrodes with specific catalytic properties. These modified electrodes are fabricated for applications in electrocatalysis and the development of electrochemical sensors. For instance, this compound has been used to create electrodes for the electrocatalytic reduction of bromate (B103136). atamanchemicals.com
The fabrication process can involve immobilizing this compound onto a support material, such as mesoporous silica or carbon-ceramic composites. atamanchemicals.comresearchgate.net In one method, this compound is synthesized directly within the pores of mesoporous silica hollow spheres. researchgate.net This creates a catalyst with a high surface area and excellent stability. researchgate.net The resulting this compound-modified materials can then be incorporated into an electrode structure. These sensors can offer a sensitive and selective means of detecting target analytes through electrochemical reactions catalyzed by the immobilized this compound.
Electrochemical Sensing Mechanisms for Various Analytes
This compound (SMA) and its derivatives are pivotal in the development of electrochemical sensors due to their unique redox properties. These sensors operate on the principle that the electrochemical response, such as current or potential, changes in the presence of a target analyte. The interaction between the this compound, immobilized on an electrode surface, and the analyte facilitates this change, allowing for quantitative analysis.
The fundamental mechanism involves the transfer of electrons between the analyte and the electrode surface, a process catalyzed or mediated by the this compound. mdpi.com The resulting electrical current is proportional to the concentration of the analyte. mdpi.com The performance of these sensors is highly dependent on the properties of the active surface. mdpi.com Different electrochemical techniques are employed, including:
Amperometric Sensors: These measure the current generated from the electrochemical oxidation or reduction of the analyte. mdpi.com The measured current intensity is directly proportional to the analyte's concentration. mdpi.com
Potentiometric Sensors: These measure the potential difference between a reference electrode and an indicator electrode. mdpi.comnih.gov This potential is proportional to the concentration of the analyte. mdpi.com
Impedimetric Sensors: These detect changes in the electrical impedance of the solution resulting from the presence of the analyte. mdpi.com
The modification of electrode surfaces with materials like this compound enhances the sensitivity and selectivity of these sensors. For instance, a composite material containing this compound, methyltrimethoxysilane, and graphite (B72142) powder can be used to create an amperometric sensor for nitrite (B80452) ions. dss.go.th In this setup, the silicomolybdic anion acts as a catalyst, while the graphite powder ensures electrical conductivity. dss.go.th
The following table details research findings on electrochemical sensors utilizing this compound for the detection of various analytes.
| Analyte | Electrode Type | Sensing Mechanism | Key Findings |
| Nitrite Ion | Silicomolybdate-methylsilicate-graphite composite electrode | Amperometric | The sensor demonstrated high sensitivity (1.771 mA/mmol/dm³), a rapid response time (7 seconds), and excellent long-term stability. The silicomolybdic anion catalyzes the electrochemical reaction. dss.go.th |
| Duloxetine (B1670986) | Duloxetine-silicomolybdate (DLX-SMA) ion pair in a PVC membrane electrode | Potentiometric | The electrode showed a Nernstian response over a wide concentration range (1.0×10⁻⁵ to 1.0×10⁻² M) with a slope of 59.40 mV/decade. It exhibited good selectivity for duloxetine in the presence of interfering ions. electrochemsci.org |
| Isoniazid | Keggin this compound modified glassy carbon electrode | Voltammetric | The modified electrode enhanced the electron transfer rate for the oxidation of isoniazid. researchgate.net |
Selective Ion Separation via Electrochemical Processes
Electrochemical methods employing this compound and related compounds are also utilized for the selective separation of ions from solutions. This technology, often referred to as electrochemically switched ion exchange (ESIX), leverages the ability of an electroactive material to selectively capture and release ions in response to an applied electrical potential.
The general principle involves the use of a composite electrode material that incorporates a substance with a high affinity for the target ion. In the context of this compound, it can be incorporated into a polymer matrix, such as polyaniline, to form a composite electrode. When a specific potential is applied, the redox state of the polyaniline changes, which in turn influences the binding of ions to the silicomolybdate within the composite. This allows for the selective uptake of the target ion from the solution onto the electrode. By reversing the potential, the captured ions can be released, regenerating the electrode for further use.
Research in this area has demonstrated the potential for highly selective separations. For example, a silicomolybdate-doped polyaniline composite has been investigated for the electrochemically selective separation of cesium ions. researchgate.net This is particularly relevant for the treatment of radioactive waste, where the selective removal of cesium is a significant challenge.
The table below summarizes findings related to the use of this compound and similar compounds in electrochemical ion separation.
| Target Ion | Electrode Material | Separation Mechanism | Key Findings |
| Cesium (Cs⁺) | Silicomolybdate doped Polyaniline Composite | Electrochemically Switched Ion Exchange (ESIX) | The composite material showed potential for the selective separation of cesium ions, a process driven by the electrochemical switching of the polyaniline matrix. researchgate.net |
| Lead (Pb²⁺) | Montmorillonite/Polyaniline (MMT/PANI) composite film | Electrochemically Switched Ion Exchange | The composite film achieved rapid and selective uptake and release of Pb²⁺ ions, driven by the redox of the intercalated polyaniline. researchgate.net |
Complementary Analytical Techniques in Conjunction with this compound Assays (e.g., ICP-OES, AAS)
While this compound-based colorimetric and electrochemical assays are powerful tools, they are often used in conjunction with other advanced analytical techniques to validate results or to analyze samples with complex matrices. rsc.orgagriscigroup.us Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectrometry (AAS) are two such prominent techniques. sepscience.com
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique used for the determination of trace elements in a sample. agriscigroup.us In the context of this compound assays, ICP-OES can be used to determine the total silicon content in a sample after appropriate digestion. nih.gov This is particularly useful for validating the results obtained from the colorimetric method, which measures reactive silica. researchgate.net For instance, a study on determining silica in bamboo black liquor used microwave digestion to convert silicides into reactive silica, which was then analyzed by ICP-OES. researchgate.net This approach provided high accuracy with recovery rates between 94.7% and 102.4%. researchgate.net
Atomic Absorption Spectrometry (AAS) , particularly Graphite Furnace AAS (GF-AAS), is another elemental analysis technique known for its high sensitivity, capable of detecting silicate concentrations in the lower ppb range. sepscience.com Similar to ICP-OES, AAS is used to measure the total concentration of an element. It can serve as a reference method to confirm the concentrations determined by this compound-based methods.
The choice between these techniques often depends on the required detection limits, the number of elements to be analyzed, and the sample matrix. agriscigroup.us For example, GF-AAS is often preferred for analyzing one to three elements at sub-ppb to low-ppb concentrations, while ICP-OES is more suitable for analyzing five to twenty elements at concentrations from tens of ppb to percent levels.
The following table compares the application of these complementary techniques in analyses that could also involve this compound assays.
| Technique | Principle | Application in Conjunction with this compound Assays | Advantages | Limitations |
| ICP-OES | Measures the light emitted by excited atoms and ions in a plasma. agriscigroup.us | - Determination of total silicon content in various samples, including biological tissues and industrial liquors. nih.govresearchgate.net- Validation of results from this compound colorimetric assays. | - High sensitivity (ppb to ppm range). agriscigroup.us- Multi-element analysis capability. agriscigroup.us- Good for samples with high dissolved solids. agriscigroup.us | - Can have spectral interferences. - Requires sample digestion, which can be complex. thermofisher.com |
| AAS (including GF-AAS) | Measures the absorption of light by free atoms in the gaseous state. | - Quantification of silicon at very low concentrations (lower ppb range for GF-AAS). sepscience.com- Serves as a reference method for validating this compound-based determinations. | - High sensitivity, especially GF-AAS. sepscience.com- Fewer spectral interferences compared to ICP-OES when using certain background correction methods. | - Generally analyzes one element at a time (flame AAS).- Slower throughput for multiple elements compared to ICP-OES. |
Catalytic Research and Reaction Mechanism Investigations
Heterogeneous Acid Catalysis
Silicomolybdic acid (SMA), a Keggin-type heteropoly acid, has garnered significant attention as a potent acid catalyst. Its high proton mobility and strong Brønsted acidity make it suitable for a wide range of organic transformations. However, its practical application in liquid-phase reactions is often hindered by its high solubility in polar solvents and low specific surface area (typically 1–5 m²/g), which complicates catalyst recovery and limits the accessibility of active sites. researchgate.netacs.org To overcome these limitations, extensive research has focused on developing heterogeneous catalysts by immobilizing this compound onto high-surface-area solid supports. This approach not only facilitates catalyst separation and reuse but also can enhance catalytic activity and selectivity through improved dispersion of the active species.
The performance of a supported this compound catalyst is intrinsically linked to its synthesis and the nature of the support material. The primary goal is to achieve high dispersion of the heteropoly acid on a robust support with a large surface area, ensuring maximum exposure of the catalytic sites to the reactants.
Mesoporous silica (B1680970), such as SBA-15 and MCM-41, and other inorganic matrices are preferred supports due to their high surface areas, large pore volumes, and thermal stability. acs.org Various methods have been developed to immobilize this compound onto these supports.
A common technique is the sol-gel method , which allows for the synthesis of catalyst and support simultaneously. In one approach, high-surface-area mesoporous silica is prepared via the controlled hydrolysis of an industrial precursor like ethyl silicate-40 without a template. ncl.res.inacademie-sciences.fr Molybdenum oxide nanoparticles are then incorporated by adding a molybdenum precursor, such as ammonium (B1175870) heptamolybdate, during the gelation process. academie-sciences.fr The catalytically active this compound heteropolyanions are subsequently formed in situ during the reaction, arising from the interaction between the highly reactive molybdenum oxide and silica nanoparticles in the presence of water. hilarispublisher.com
Another established method is impregnation , where a pre-synthesized mesoporous silica support is treated with a solution containing this compound. acs.org While straightforward, this method can sometimes lead to non-uniform distribution or leaching of the active component.
A more innovative approach is the "inside-out preinstallation-infusion-hydration" method used to synthesize this compound within mesoporous silica hollow spheres. acs.orgnih.gov This process begins with the synthesis of molybdenum dioxide (MoO₂) nanoparticles, which serve as cores for the deposition of a silica shell. nih.gov Subsequent thermal treatment oxidizes the MoO₂ core to Mo⁶⁺ species (heptamolybdate), which infuse into the mesoporous silica shell, creating a hollow center. acs.orgnih.gov Finally, hydration of these spheres prompts a reaction between the heptamolybdate and the silica support, forming highly dispersed this compound within the mesoporous shell. acs.orgnih.gov This technique yields robust catalysts with exceptionally high surface areas. nih.gov
Table 1: Comparison of Synthesis Methods for Supported this compound Catalysts
| Synthesis Method | Support Matrix | Precursors | Key Process Steps | Resulting Catalyst Properties |
|---|---|---|---|---|
| Sol-Gel (in situ) | Mesoporous Silica | Ethyl silicate-40, Ammonium heptamolybdate | Co-hydrolysis and condensation of silica and molybdenum precursors; calcination. academie-sciences.fr | High surface area (e.g., 719 m²/g for pure silica support), mesoporous structure. ncl.res.inacademie-sciences.fr |
| Inside-Out Hydration | Mesoporous Silica Hollow Spheres | Molybdenum dioxide (core), Tetraethyl orthosilicate (B98303) (shell) | Core synthesis, silica shell deposition, thermal infusion and oxidation, final hydration. acs.orgnih.gov | Very high surface area (up to 872 m²/g), hollow structure, robust catalyst. nih.gov |
| Impregnation | Silica Gel | Commercial this compound, Silica gel | Soaking the support in a solution of the heteropoly acid, followed by drying. sigmaaldrich.comsigmaaldrich.com | Simple preparation, properties depend heavily on the initial support. |
The catalytic activity of supported this compound is governed by the nature, strength, and density of its acid sites. Both Brønsted acidity (proton-donating sites) and Lewis acidity (electron-pair-accepting sites) can be present and play crucial roles in catalysis.
The characterization of these sites is commonly performed using temperature-programmed desorption of a basic probe molecule, most often ammonia (B1221849) (NH₃-TPD). ncl.res.inhilarispublisher.com This technique provides information on the total acidity and the distribution of acid strength.
To distinguish between Brønsted and Lewis acid sites, Fourier Transform Infrared (FTIR) spectroscopy of adsorbed pyridine (B92270) is a powerful tool. hilarispublisher.commpg.de Pyridine, upon adsorption, interacts differently with each type of acid site, producing distinct infrared bands. The interaction with Lewis acid sites (coordinatively unsaturated metal ions) results in a characteristic vibration at approximately 1614 cm⁻¹, while the formation of the pyridinium (B92312) ion at a Brønsted acid site gives rise to a band around 1435 cm⁻¹. mpg.de
Studies on MoO₃/SiO₂ catalysts prepared by the sol-gel method show that Lewis acidity increases with the incorporation of molybdenum oxide. hilarispublisher.com Brønsted acid sites begin to form at higher molybdenum oxide loadings (e.g., 10-20 mol%), indicating the co-existence of both types of acidity. hilarispublisher.com This Brønsted acidity is often attributed to the formation of this compound from the reaction between molybdenum oxide and the silica support. mpg.de
The strong acidic properties of supported this compound catalysts make them highly effective for a variety of acid-catalyzed organic reactions, including hydrolysis and alkylations.
Supported this compound has been identified as an effective catalyst for the hydrolytic dehydrogenation of ammonia borane (B79455) (NH₃BH₃). sigmaaldrich.comsigmaaldrich.com This reaction is of significant interest for chemical hydrogen storage, as it releases hydrogen gas upon demand under mild conditions. mdpi.com
The reaction is as follows: NH₃BH₃ + 2H₂O --(catalyst)--> NH₄BO₂ + 3H₂
In this process, the catalyst facilitates the breakdown of ammonia borane in an aqueous solution. This compound immobilized on mesoporous silica spheres has been specifically prepared for this application, demonstrating the utility of these supported systems in green energy technologies. sigmaaldrich.comdntb.gov.ua The acidic sites on the catalyst are believed to activate the reactants, promoting the cleavage of B-H bonds and the subsequent release of hydrogen. mdpi.com
Alkylation reactions are fundamental C-C bond-forming transformations in organic synthesis. Supported this compound catalysts have shown excellent performance in several key alkylation processes.
Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring through an electrophilic aromatic substitution mechanism. mt.com Traditional catalysts are often homogeneous Lewis acids like AlCl₃, which pose challenges for separation and recycling. mt.com this compound supported on mesoporous SiO₂ hollow spheres serves as a highly efficient and reusable heterogeneous catalyst for this transformation. nih.govsigmaaldrich.comsigmaaldrich.com For example, in the benzylation of toluene (B28343) with benzyl (B1604629) alcohol, the H₄SiMo₁₂O₄₀@mSiO₂ hollow sphere catalyst exhibited activity approximately 2.6 times higher than the commercial solid acid catalyst Amberlyst-15 and demonstrated excellent stability for reuse after regeneration. nih.gov
Hosomi-Sakurai Reaction: This reaction is the Lewis acid-catalyzed allylation of carbonyl compounds with allyltrimethylsilane (B147118) or related reagents. researchgate.net this compound supported on silica gel (SMA/SiO₂) has been successfully applied as an efficient catalyst for this reaction. sigmaaldrich.comsigmaaldrich.com It effectively catalyzes the three-component reaction between carbonyl compounds, allyltrimethylsilane, and benzyl alcohol to produce the corresponding homoallylic benzyl ethers in yields ranging from 30% to 99%. researcher.life The catalyst is also effective for the allylation of acetals and ketals. researcher.life
Table 2: Performance of Supported this compound in Catalytic Applications
| Reaction Type | Catalyst | Substrates | Key Research Finding |
|---|---|---|---|
| Friedel-Crafts Alkylation | H₄SiMo₁₂O₄₀@mSiO₂ Hollow Spheres | Toluene, Benzyl alcohol | Catalytic activity was ~2.6 times higher than commercial Amberlyst-15; catalyst was robust and reusable. nih.gov |
| Hosomi-Sakurai Allylation | This compound on Silica Gel (SMA/SiO₂) | Carbonyl compounds, Allyltrimethylsilane, Benzyl alcohol | Yielded corresponding homoallylic benzyl ethers in 30-99% yield across 30 examples. researcher.life |
| Hydrolysis | SMA immobilized on mesoporous silica spheres | Ammonia Borane, Water | Identified as an effective catalyst for the hydrolytic dehydrogenation of ammonia borane. sigmaaldrich.comsigmaaldrich.com |
Applications in Organic Transformations
Esterification and Transesterification of Organic Substrates
This compound (SMA) and its derivatives have proven to be effective catalysts in esterification and transesterification reactions. These processes are fundamental in organic synthesis for the production of esters, which are valuable in various industries.
Research has shown that catalysts containing this compound exhibit high activity for the esterification of both mono- and di-carboxylic acids with a range of alcohols. researchgate.net The catalytically active species in these reactions are believed to be the in-situ formed this compound heteropoly-anion species. researchgate.net The use of iodine has also been identified as a practical and effective Lewis acid catalyst for both the esterification of carboxylic acids with alcohols and the transesterification of esters, including with sterically hindered alcohols. researchgate.net
Transesterification, which is crucial for producing valuable compounds like β-ketoesters, can be efficiently catalyzed by various systems, including those involving this compound. researchgate.net These reactions are often carried out over solid heterogeneous catalysts to simplify the work-up, recycling, and purification of the final products. beilstein-journals.org For instance, MoO3/SiO2, which is related to this compound, is used in the preparation of diphenyl oxalate. beilstein-journals.org
The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The reaction is typically slow and reversible and is often driven to completion by removing the water formed during the reaction. chemguide.co.uk
Table 1: Examples of Esterification and Transesterification Reactions
| Reactants | Catalyst System | Product(s) | Key Findings |
|---|---|---|---|
| Carboxylic acids and alcohols | This compound species | Esters | High catalytic activity observed for a range of substrates. researchgate.net |
| Carboxylic acids and alcohols | Iodine | Esters | Effective for sterically hindered alcohols and simultaneous reactions. researchgate.net |
| Di-methyl carbonate and phenol | Not specified | Not specified | Investigated for the role of catalyst load on transesterification. sigmaaldrich.com |
| Triacetin and methanol (B129727) | Nafion® SAC-13 (silica-supported) | Biodiesel components | Fundamental kinetic studies performed to understand the catalyst performance. researchgate.net |
Tandem Catalysis and Multi-step Organic Synthesis
This compound (SMA) is also a valuable catalyst for tandem or multi-step organic syntheses, where multiple reactions are carried out in a single pot, enhancing efficiency and reducing waste.
A notable application is the use of an SMA cluster as a biocompatible catalyst for the one-pot tandem synthesis of orthogonally protected glycosides. researchgate.netnih.govacs.org This protocol allows for sequential transformations including O-isopropylidation, spiroketal functionalization, and 4,6-O-arylidene acetalations under mild conditions. nih.govacs.orgacs.org The proposed mechanism involves the SMA cluster activating the carbonyl oxygen of a ketone, which facilitates the attack by a hydroxyl group of a sugar, leading to the formation of acetonides. acs.org This method is advantageous due to low catalyst loading, rapid transformations, and high yields. nih.govacs.org
Furthermore, this compound supported on materials like graphene oxide has been used for the efficient synthesis of biologically important molecules such as isoxazoles under microwave conditions. researchgate.net The presence of acidic sites on the catalyst surface is crucial for this heterogeneous acid catalysis. researchgate.net
Table 2: Tandem and Multi-step Syntheses Catalyzed by this compound
| Reaction Type | Catalyst | Substrates | Products | Key Features |
|---|---|---|---|---|
| One-pot synthesis of protected glycosides | This compound (SMA) cluster | Unprotected saccharides, acetone/cyclohexanone | O-isopropylidene derivatives, S- and O-glycosides | Biocompatible, low catalyst loading, mild conditions, high yields. nih.govacs.org |
| Synthesis of isoxazoles | This compound on graphene oxide (GO-SMA) | Not specified | Isoxazoles | Green and efficient microwave conditions. researchgate.net |
| Friedel-Crafts alkylation | H4SiMo12O40@mSiO2 hollow spheres | Toluene and benzyl alcohol | Benzylated toluene | High catalytic activity and reusability. nih.gov |
Redox and Electrocatalytic Applications
Electrocatalytic Reduction Processes (e.g., Bromate)
This compound has been successfully incorporated into electrodes for the electrocatalytic reduction of various species, notably bromate (B103136) (BrO₃⁻). Carbon ceramic composite electrodes doped with 1:12-silicomolybdic acid have demonstrated catalytic activity towards bromate reduction in acidic aqueous solutions. rsc.org The reduction is primarily carried out by the four- and six-electron reduced species of this compound, with the six-electron reduced form showing higher catalytic activity. rsc.org
These modified electrodes offer advantages such as simple preparation, good mechanical and chemical stability, and the ability to renew the surface by polishing. rsc.org The electrocatalytic reduction of bromate has also been investigated using polyaniline films and electrodes modified with PEDOT doped with silicomolybdate. researchgate.net
Electrocatalytic Oxidation Processes (e.g., CO, Alcohols)
This compound plays a significant role in enhancing the electrocatalytic oxidation of carbon monoxide (CO) and various alcohols, which is critical for fuel cell applications.
Modification of conventional Pt/C electrocatalysts with this compound has been shown to improve CO tolerance. pku.edu.cn This is evidenced by a significant shift to lower onset and peak potentials for CO electrooxidation. pku.edu.cn In the electrooxidation of alcohols like methanol and ethanol, the modified catalyst exhibits increased current densities, indicating higher electrocatalytic activity. pku.edu.cnscut.edu.cn This improvement is attributed to a reduced residence time of reaction intermediates. pku.edu.cn
The electro-oxidation of various alcohols, including methanol, ethanol, and n-propanol, has been studied over different metal electrodes in various media. mdpi.com Alkaline media generally provide the best environment for the electro-oxidation of these alcohols. mdpi.com Iron-based complexes have also been shown to be active for the electrocatalytic oxidation of isopropanol (B130326) to acetone. osti.gov
Integration into Fuel Cell Technologies
The properties of this compound make it a candidate for integration into fuel cell technologies, particularly in polymer electrolyte membrane fuel cells (PEMFCs). pku.edu.cnpku.edu.cn Its ability to enhance CO tolerance and the electrooxidation of alcohols is directly relevant to improving fuel cell efficiency and performance. pku.edu.cnscut.edu.cnchemimpex.com
This compound, as a heteropolyacid, can be incorporated into polymer membranes to improve proton conductivity and water retention at higher operating temperatures. osti.govosti.gov Hybrid inorganic-organic composite membranes have been fabricated by co-casting this compound with polymers, aiming to increase temperature stability and conductivity. osti.gov
An electrothermal water-gas shift (WGS) process has been developed using a this compound-supported palladium single-atom catalyst. nih.govresearchgate.net This process combines the thermal oxidation of CO and the electrocatalytic evolution of H₂, producing high-purity hydrogen. nih.gov
Table 3: Electrocatalytic Applications of this compound
| Application | Catalyst/System | Substrate | Key Finding |
|---|---|---|---|
| Bromate Reduction | This compound-doped carbon ceramic electrode | Bromate (BrO₃⁻) | The six-electron-reduced species of SMA shows higher catalytic activity. rsc.org |
| CO Oxidation | This compound-modified Pt/C | Carbon Monoxide (CO) | Improved CO tolerance with lower onset potential for oxidation. pku.edu.cn |
| Alcohol Oxidation | This compound-modified Pt/C | Methanol, Ethanol | Significantly increased current densities and electrocatalytic activity. pku.edu.cn |
| Fuel Cells | This compound in polymer membranes | Protons (H⁺) | Aims to improve proton conductivity and high-temperature operation. osti.gov |
| Water-Gas Shift | Palladium single-atom catalyst on this compound | Carbon Monoxide (CO) | Enables production of high-purity H₂ at room temperature. nih.govresearchgate.net |
Photocatalysis Investigations
This compound is also explored in the field of photocatalysis. When dispersed on titanium dioxide (TiO₂), it forms a novel photocatalyst for the conversion of methane (B114726) into liquid oxygenates like formic acid and formaldehyde (B43269) under solar light irradiation. rsc.orgrsc.org This system demonstrates high selectivity for these valuable liquid products. rsc.org
The synergistic effect between the polyoxometalates (POMs) like this compound and TiO₂ is crucial for the catalytic activity. rsc.org Isotope labeling studies have helped in understanding the reaction mechanism, revealing that the photocatalytic reaction primarily occurs at the interface between TiO₂ and the this compound. rsc.org This research presents a promising pathway for utilizing POM-based photocatalysts for the oxidation of methane into liquid fuels. rsc.orgrsc.org
Table 4: Photocatalytic Application of this compound
| Reaction | Photocatalyst | Substrates | Products | Key Insight |
|---|---|---|---|---|
| Methane Conversion | This compound/TiO₂ | Methane (CH₄), Oxygen (O₂) | Formic acid, Formaldehyde | Synergistic effect at the catalyst interface leads to high selectivity. rsc.orgrsc.org |
Solution Chemistry and Intermolecular Interactions
Kinetics of Silicic Acid Polymerization and Depolymerization in Complex Solutions
The formation of silicomolybdic acid is intrinsically linked to the dynamic processes of silicic acid polymerization and depolymerization in aqueous solutions. The reaction between molybdate (B1676688) and silicic acid to form the yellow α- and β-silicomolybdic acid complexes is a cornerstone of the widely used spectrophotometric method for quantifying monomeric and dimeric silica (B1680970). nih.govrsc.org This method's utility extends to kinetic studies, as the rate of complex formation is directly related to the rate at which oligomeric silica species dissociate into monomers. nih.govscispace.com
The polymerization of silicic acid is a complex process influenced by factors such as pH, concentration, and temperature. nih.gov Above its solubility limit (approximately 1 mM), orthosilicic acid (Si(OH)₄) undergoes autopolycondensation. nih.gov This process is catalyzed by hydroxide (B78521) ions above pH 3. escholarship.org The initial stages involve the formation of dimers and small linear oligomers, which tend to cyclize. nih.gov The rate of polymerization can be monitored by measuring the decrease in monomeric silicic acid over time using the molybdate method. rsc.org Conversely, the depolymerization of larger silica polymers into monomeric units can be tracked by the rate of formation of the this compound complex. tue.nlresearchgate.net
Different forms of silicic acid react with molybdic acid at varying rates. Monomeric silicic acid reacts almost instantaneously (within 75 seconds), while dimeric silicic acid takes about 10 minutes. atamanchemicals.compsu.edu Larger oligomers react much more slowly, and colloidal silica shows no significant reaction. atamanchemicals.com This differential reactivity allows for the kinetic analysis of silica speciation in solution. nih.govnih.gov For instance, the presence of polymeric species in the early stages of silica dissolution from various mineral sources has been inferred from their slower complexation rates with molybdic acid compared to monomeric standards. scispace.com
In bio-inspired systems, where silicification is often mediated by organic molecules, understanding these kinetics is crucial. The molybdate method has been instrumental in studying how biopolymers can either accelerate or inhibit the condensation of silicic acid. rsc.org These studies monitor the consumption of monomeric Si(OH)₄, providing insights into the influence of these macromolecules on the polymerization process. rsc.org
Complexation Equilibrium and Dynamics with Molybdic Acid Reagents
The reaction between silicic acid and molybdic acid in an acidic medium leads to the formation of heteropoly acids, specifically silicomolybdic acids with the general formula H₄[Si(Mo₃O₁₀)₄]. rsc.org This complexation is a dynamic equilibrium process that results in two main isomers: α-silicomolybdic acid and β-silicomolybdic acid. researchgate.net The β-isomer is known to have a significantly higher extinction coefficient, making it more sensitive for analytical purposes. researchgate.net
The formation of these isomers is highly dependent on the pH of the solution. researchgate.netimwa.info The α-isomer is preferentially formed in a pH range of 3.8 to 4.8, while the β-isomer is more stable at a lower pH, between 1.0 and 1.8. researchgate.net The β-form can spontaneously convert to the more stable α-form, especially at a pH above 2.5. imwa.info This transformation is a key factor in the dynamics of the system and must be controlled for reproducible analytical measurements. The stability of the molybdate reagent itself is also a consideration, as it is best stored at low temperatures in the dark to maintain its reactivity. researchgate.net
The complexation reaction is foundational to the colorimetric determination of soluble reactive silica. hawaii.edu The yellow this compound complex can be measured directly or, for enhanced sensitivity, can be reduced to a more intensely colored "molybdenum blue" complex using agents like ascorbic acid or 4-methylaminophenol sulphate (metol). rsc.orgrsc.orgatamanchemicals.com This reduction increases the sensitivity of the assay by a factor of approximately 20. rsc.org
The rate of complex formation provides valuable information about the silicate (B1173343) species present in a solution. nih.gov Since only monomeric and, to a lesser extent, dimeric silicic acid can directly form the cage-like this compound structure, the rate of color development in a polymerizing or depolymerizing silica solution reflects the rate of dissociation of larger silicate oligomers into these reactive forms. nih.govresearchgate.net This principle allows for the mathematical modeling of silicate speciation during condensation processes, identifying the presence and stability periods of monomers, trimers, and other oligomeric species. nih.gov
Table 1: Properties of this compound Isomers
| Property | α-Silicomolybdic Acid | β-Silicomolybdic Acid |
|---|---|---|
| Optimal pH for Formation | 3.8 - 4.8 researchgate.net | 1.0 - 1.8 researchgate.net |
| Relative Stability | More stable form imwa.info | Metastable, converts to α-form above pH 2.5 imwa.inforesearchgate.net |
| Molar Extinction Coefficient | Lower | Approximately twice as large as the α-form researchgate.net |
| Analytical Use | Used in standard methods | Preferred for higher sensitivity researchgate.net |
Interactions with Inorganic Ions and Contaminants
The formation and stability of this compound can be significantly influenced by the presence of other inorganic ions and contaminants in solution. One of the most common interferences in the analytical determination of silica is the phosphate (B84403) ion (PO₄³⁻). hawaii.eduatamanchemicals.com Phosphates react with molybdate under similar acidic conditions to form a yellow phosphomolybdic acid, which absorbs light at the same wavelength as this compound, leading to a positive interference. hawaii.eduatamanchemicals.com To mitigate this, a complexing agent such as oxalic acid or citric acid is typically added. atamanchemicals.com These acids preferentially react with the excess molybdate and can also decompose the less stable phosphomolybdic complex without affecting the this compound, thereby eliminating the interference from phosphate. hawaii.eduatamanchemicals.com
Other inorganic species can also interact with the system. For example, the presence of certain cations can influence the polymerization of silicic acid itself, which in turn affects the concentration of monomer available to react with molybdate. nih.gov In the context of catalysis, the interaction of this compound with support materials is critical. When supported on silica, this compound can be formed in situ by exposing molybdenum oxide (MoO₃) on the silica support to humid air. lehigh.educapes.gov.br The water facilitates the solubilization of some of the silica support and its reaction with solvated heptamolybdate species to form the heteropoly acid. researchgate.netlehigh.edu However, this supported this compound can decompose at elevated temperatures (above 573 K). researchgate.netlehigh.edu
The this compound method is also employed to recover and purify silica from solutions containing various contaminants. The principle involves precipitating the silicomolybdate complex using quaternary ammonium (B1175870) salts. cdnsciencepub.com This process is highly effective even at low silica concentrations. Most metallic contaminants remain in the aqueous solution and are separated by filtration, while the organic component of the precipitating agent and the molybdenum oxide can be removed by subsequent heating (combustion and sublimation, respectively). cdnsciencepub.com This demonstrates the selective interaction of the silicomolybdate anion with large organic cations, enabling its separation from other inorganic ions.
Interactions with Organic and Biopolymeric Macromolecules
In biological and bio-inspired systems, the formation of intricate silica structures (biosilicification) is directed by organic macromolecules, such as proteins and polyamines. acs.orgpnnl.gov The interaction between these biopolymers and silicic acid precursors is fundamental to controlling the condensation process. The this compound method serves as a vital tool for investigating the kinetics of silica polymerization in the presence of these macromolecules. researchgate.net By tracking the concentration of monomeric silicic acid, researchers can determine whether a biopolymer accelerates, inhibits, or has no effect on silica condensation. rsc.orgresearchgate.net
Studies have shown that various biomolecules can significantly alter the rate of silicic acid polymerization. For instance, polyamines, which are implicated in the formation of diatom cell walls, can mediate the assembly of polyoxometalates like phosphomolybdic acid, a structural analogue of this compound. acs.orgresearchgate.net This suggests a mechanism where charged polymers can template or catalyze the formation of mineral structures. The interaction is often electrostatic, with cationic polymers interacting with anionic silicate or polyoxometalate species. researchgate.net
The effect of a biopolymer can be complex and depends on its chemical nature and the solution conditions. For example, some studies using the molybdate method have shown that polycationic polymers like poly-L-lysine can induce the precipitation of silica, leading to a rapid decrease in the concentration of soluble, molybdate-reactive silica. researchgate.net In contrast, other polymers may inhibit condensation, potentially by sequestering monomeric silicic acid or by coating growing silica particles and preventing further monomer addition. rsc.org These interactions are central to bio-inspired materials science, which aims to replicate biological control over mineralization to synthesize novel materials with tailored properties. nih.govacs.org
This compound and other polyoxometalates (POMs) are not only analytical reagents but also functional components in the synthesis of organic-inorganic hybrid materials. d-nb.inforesearchgate.net The mechanism of silicification in these systems often involves the POM acting as a catalyst or a structural building block. The sol-gel process is a common method for creating these hybrids, where silica precursors like tetraethyl orthosilicate (B98303) (TEOS) are polymerized in the presence of the POM. nih.govrsc.org
One mechanism involves the encapsulation of POMs within a growing silica matrix. nih.govnih.gov For example, a method for synthesizing this compound within mesoporous silica hollow spheres has been developed. nih.gov In this process, molybdenum oxide nanoparticles are first coated with a silica shell. Upon heating, the molybdenum oxide infuses into the porous silica shell, forming heptamolybdate species. Subsequent hydration allows these species to react with the silica support to form this compound in the confined space of the mesopores. nih.gov The resulting hybrid material exhibits high catalytic activity, for instance, in Friedel-Crafts alkylation, demonstrating how the controlled formation of this compound within a silica framework leads to a functional material. nih.gov
Another mechanistic aspect involves the covalent linkage of POMs to the silica network. This can be achieved by using chemically modified POMs or by co-condensing silica precursors with organosilanes that can bind to the POM. nih.govrsc.org The POMs, with their high negative charge and redox properties, can influence the local environment of the sol-gel reaction, potentially affecting the kinetics of silica condensation and the final structure of the hybrid material. d-nb.info The interplay between the inorganic polymerization of silica and the electrostatic and covalent interactions with the embedded polyoxometalates is key to designing these advanced hybrid materials for applications in catalysis, optics, and sensor technology. researchgate.netresearchgate.net
Computational and Theoretical Chemistry Studies on Silicomolybdic Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental approach for exploring the electronic properties and chemical behavior of molecules. acs.orgacs.org These computational methods solve approximations of the Schrödinger equation to determine the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic properties. acs.org
Studies focusing on silicomolybdic acid and related Keggin-type heteropolyacids have used DFT to elucidate their catalytic activity. For instance, DFT calculations have been employed to study this compound-based catalysts, revealing that the material is thermodynamically stable. acs.org Such calculations can predict the binding energy of the catalyst components; for a this compound-graphene oxide catalyst, the binding energy was found to be -56.28 kcal/mol, indicating significant stability. acs.org
Furthermore, quantum chemical methods are used to understand and predict the reactivity of these compounds. DFT has been used to model the interaction between the catalyst and reactants, showing efficient adsorption of reactant molecules on the catalyst surface, which is a key factor in enhancing catalytic activity. acs.org Theoretical studies have also predicted the potential of single-atom catalysts supported on this compound for applications like the electrocatalytic reduction of CO₂, highlighting how the unique electronic and geometric properties can lead to special catalytic mechanisms. nih.gov The insights gained from these quantum chemical investigations are crucial for the rational design of new and more efficient catalysts. acs.org
Molecular Dynamics Simulations of Solution Behavior and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By calculating the forces between particles and using them to simulate dynamic behavior, MD provides a view of molecular interactions in different environments, such as in solution. nih.gov
While studies focusing exclusively on this compound are specific, extensive MD simulations have been conducted on the broader class of Keggin-type polyoxometalates (POMs), to which this compound belongs. These simulations offer significant insights into its likely behavior in aqueous media. MD studies on the α-PW₁₂O₄₀³⁻ anion, a structural analogue, were the first to analyze its interactions with water. nih.gov These simulations show that the terminal oxygen atoms on the surface of the Keggin ion are the most effectively solvated by water molecules due to their exposed positions. nih.gov Although the bridging oxygen atoms are less solvated, the hydrogen bonds they form with water have a longer lifetime, which is attributed to their higher atomic charge. nih.gov
MD simulations also investigate the role of counterions and their effect on the dynamic properties of Keggin anions in solution. The diffusion coefficient of the anions is influenced by the type and concentration of counterions (like Li⁺, Na⁺, and K⁺), which can form ion pairs with the polyoxoanion. researchgate.netacs.org The formation of these ion pairs is a complex interplay between the electrostatic interactions of the ions and the stability of their solvation shells. researchgate.netacs.org The aggregation of POMs in solution is another critical aspect studied via MD, which shows that factors like POM charge and concentration influence the degree of solvation and aggregation. frontiersin.org This research is vital for understanding how this compound behaves in solution, which is fundamental to its application in homogeneous catalysis.
Prediction of Thermochemical Properties and Decomposition Pathways
Theoretical methods are instrumental in predicting the thermochemical properties and understanding the decomposition mechanisms of complex compounds. Ab initio density functional theory has been successfully used to study the thermal decomposition of Keggin-structured heteropolyacids, including this compound. nih.gov
A primary decomposition pathway for these acids is the desorption of constitutional water, which leads to the formation of a structural defect and is considered a plausible mechanism for catalyst deactivation. nih.govCurrent time information in Tiranë, AL. Computational studies have calculated the reaction energies and activation barriers for this process (HₙXM₁₂O₄₀ → Hₙ₋₂XM₁₂O₃₉ + H₂O). The energy required for this water desorption is a key indicator of thermal stability. nih.gov
Calculations show that the endothermic energy for the desorption of a constitutional water molecule follows a specific order among common heteropolyacids, which aligns with experimental observations of their thermal stability. nih.gov this compound requires the least energy for this process, indicating it is the least thermally stable among the four listed. nih.gov Experimentally, it is known that this compound loses its crystal water at temperatures around 100–105 °C, and decomposition of the anion structure occurs at higher temperatures, with significant evaporation of molybdenum trioxide above 500 °C. atamanchemicals.com
Table 1: Calculated Endothermic Reaction Energy for Constitutional Water Desorption from Heteropolyacids This interactive table provides the calculated energy required to remove one water molecule from the Keggin structure of different heteropolyacids, as determined by ab initio density functional theory.
| Heteropolyacid | Chemical Formula | Calculated Desorption Energy (kcal/mol) | Relative Thermal Stability |
| This compound | H₄SiMo₁₂O₄₀ | 19 | Lowest |
| Phosphomolybdic acid | H₃PMo₁₂O₄₀ | 23 | |
| Silicotungstic acid | H₄SiW₁₂O₄₀ | 35 | |
| Phosphotungstic acid | H₃PW₁₂O₄₀ | 37 | Highest |
| Source: The Journal of Physical Chemistry B nih.gov |
Adsorption and Catalytic Site Modeling
Computational modeling is a key tool for identifying and characterizing the active sites responsible for the catalytic and adsorption properties of this compound. DFT calculations are frequently used to model the adsorption of probe molecules, such as ammonia (B1221849), to map the acidic sites on the catalyst surface. researcher.lifediva-portal.org
These theoretical studies help differentiate between Brønsted and Lewis acid sites and determine their strength. researcher.life For instance, in silica-supported molybdenum oxide catalysts, a model has been proposed based on DFT calculations that ascribes Brønsted acidity to the interaction between surface silanol (B1196071) groups and adjacent molybdate (B1676688) species. researcher.life For heteropolyacids like this compound, quantum chemical calculations have revealed that the most energetically favorable location for the acidic proton is on a bridging oxygen atom within the anhydrous Keggin structure. diva-portal.org
Modeling also provides insights into how reactant molecules interact with these catalytic sites. DFT studies on a this compound-graphene oxide composite catalyst have shown that reactant molecules are efficiently adsorbed onto the catalyst surface, a crucial step for the catalytic reaction to proceed. acs.org By modeling the adsorption process, researchers can understand the nature of the active sites and the mechanism of catalysis at a molecular level, which is essential for designing catalysts with improved performance and selectivity. acs.orgnih.gov
Advanced Materials Science: Integration and Functionalization
Development of Silicomolybdic Acid-Incorporated Composite Materials
The integration of this compound into various host matrices has led to the development of sophisticated composite materials with enhanced functionalities. These composites leverage the properties of SMA while addressing its high water solubility, which can be a limitation in certain applications.
One prominent approach involves the encapsulation or support of SMA on high-surface-area materials. Mesoporous silica (B1680970), for instance, has been used as a support for SMA to create solid acid catalysts. sigmaaldrich.com A targeted synthesis method has been developed to fabricate this compound (H₄SiMo₁₂O₄₀) within mesoporous silica hollow spheres. researchgate.net This process begins with the preparation of discrete molybdenum dioxide (MoO₂) nanoparticles, which then act as cores for the growth of a supramolecularly templated silica shell. researchgate.net This method ensures high dispersion and stability of the active catalytic sites. researchgate.net Such composites have demonstrated high activity in reactions like Friedel-Crafts alkylation. sigmaaldrich.comresearchgate.net
Graphene oxide (GO) has also been utilized as a support for this compound. researchgate.net GO-SMA composites, synthesized through a simple impregnation method, have shown promise as active catalysts for the synthesis of biologically significant molecules like isoxazoles under microwave conditions. researchgate.net
In the realm of polymer composites, this compound is incorporated to enhance specific properties. For example, it has been used as a UV absorber and reinforcing agent in polyvinyl alcohol (PVA) matrices. The oxygen-rich structure of SMA facilitates the formation of hydrogen bonds with PVA, leading to effective dispersion and improved mechanical properties of the resulting composite. researchgate.net Chitosan-based nanocomposites have also been developed by incorporating silica-supported silicotungstic acid (a related heteropolyacid), indicating a similar potential for this compound. These composites exhibit improved thermal, mechanical, and oxidative stability, making them suitable for applications such as polymer electrolyte membranes in fuel cells. researchgate.net
| Matrix Material | Method of Incorporation | Resulting Composite | Key Findings/Applications |
| Mesoporous Silica | Targeted synthesis within hollow spheres | SMA@Mesoporous Silica | Highly active and stable solid acid catalyst for Friedel-Crafts alkylation. sigmaaldrich.comresearchgate.net |
| Graphene Oxide (GO) | Impregnation | GO-SMA | Active catalyst for the synthesis of isoxazoles under microwave irradiation. researchgate.net |
| Polyvinyl Alcohol (PVA) | Dispersion | PVA-SMA | Enhanced UV absorption and mechanical reinforcement due to hydrogen bonding. researchgate.net |
| Chitosan (B1678972)/Silica | Solution casting (with related HPA) | Chitosan-Silica-HPA | Improved thermal, mechanical, and oxidative stability for fuel cell membranes. researchgate.net |
Fabrication of Functional Films and Coatings
Functional films and coatings incorporating this compound are being developed for various electrochemical and optical applications. The layer-by-layer (LbL) assembly technique is a versatile method for creating ultrathin films with controlled architecture.
One area of research focuses on the fabrication of electroactive films. For example, the surface of a conductive material like indium-tin oxide (ITO) coated glass can be modified by first adsorbing a layer of cationic species, such as diamines (e.g., 1,8-diaminooctane, piperazine) or organic polycations like poly(diallyldimethylammonium chloride). researchgate.net Subsequently, the anionic this compound is adsorbed, forming a two-layer electroactive composite. researchgate.net The electrochemical properties of these ITO/cationic/anionic coatings can be tuned by changing the nature of the cationic component. researchgate.net
The inherent properties of this compound, such as its UV-absorbing capability, make it a candidate for integration into protective coatings. researchgate.net While extensive research has been conducted on incorporating various functional compounds into edible and non-edible films to enhance properties like antioxidant activity or barrier performance, the specific use of SMA in this context is an emerging area. mdpi.commdpi.comresearchgate.netnih.govembrapa.br The principles used to create functional composite films, such as ensuring homogeneity and compatibility between the polymer matrix and the active compound, are directly applicable to the fabrication of SMA-containing films. nih.gov
| Substrate/Matrix | Fabrication Technique | Functional Component(s) | Application/Function |
| Indium-Tin Oxide (ITO) | Layer-by-Layer Adsorption | Diamines/Polycations, this compound | Electroactive coatings with tunable cyclic voltammograms. researchgate.net |
| Polymer Matrix (general) | Casting, Coating | This compound | Potential for UV-protective films and coatings. researchgate.net |
Application in Membranes for Selective Separation
This compound and its derivatives are being explored for their potential in creating membranes for the selective separation of ions and molecules. Their well-defined structure and ionic properties are key to this application.
A notable example is the use of nanosized stannic silicomolybdate, a composite material synthesized via a sol-gel technique, for the chromatographic separation of metal ions. researchgate.net This material has demonstrated a high distribution coefficient for Yttrium(III) compared to Zirconium(IV), enabling their successful separation using a packed column. researchgate.net The sorption behavior is pH-dependent, allowing for tunable selectivity. researchgate.net
Furthermore, the development of hybrid organic-inorganic membranes for fuel cells highlights the potential of this compound in separation technologies. rsc.org While some studies focus on related compounds like silicotungstic acid, the principles are transferable. researchgate.net For instance, chitosan and silica-supported heteropolyacid nanocomposite membranes have been developed. researchgate.net In these membranes, the heteropolyacid provides efficient hopping sites for protons, facilitating proton conduction, which is a form of selective separation. researchgate.net These composite membranes show higher proton conductivity and better stability compared to the pristine polymer membrane. researchgate.net The goal in designing such membranes is to create well-defined hydrophilic and hydrophobic domains to facilitate the transport of specific ions while maintaining mechanical and chemical integrity. rsc.org
| Membrane Material | Target Separation | Mechanism/Key Feature | Research Finding |
| Nanosized Stannic Silicomolybdate | Yttrium(III) from Zirconium(IV) | Ion Exchange Chromatography | Successful separation achieved with high distribution coefficient for Y(III). researchgate.net |
| Chitosan-Silica-HPA Nanocomposite | Proton Conduction (H⁺ separation) | Hopping sites provided by HPA | Enhanced proton conductivity and stability for fuel cell applications. researchgate.net |
| Hybrid Organic-Inorganic Membranes | Proton Conduction | Tunable pore size and connectivity | Combining polymer properties with functional inorganic networks for improved performance. rsc.org |
Design of Hybrid Organic-Inorganic Architectures
The synthesis of hybrid organic-inorganic materials represents a frontier in materials science, combining the advantages of both organic polymers (flexibility, processability) and inorganic components (rigidity, thermal stability, catalytic activity). This compound is a key building block in the design of these novel architectures.
The sol-gel process is a powerful tool for creating these hybrids, often starting from organically functionalized alkoxide precursors. rsc.org This method allows for the creation of materials where the organic and inorganic components are linked by covalent bonds, leading to a true nanocomposite with a well-controlled interface. rsc.org The synergy between the components is crucial for the final properties of the material. rsc.org
Examples of such architectures include the covalent anchoring of organic molecules onto silica surfaces that also incorporate heteropolyacids. acs.org These materials can be designed to have ordered mesoporous structures, providing high surface area and controlled access to active sites for applications in catalysis and separation. acs.org
Another approach involves supramolecular assembly, where non-covalent interactions like electrostatic forces are used to build the hybrid structure. This has been demonstrated in the creation of self-assembling ensembles of this compound and diamines. researchgate.net The rational design and controllable preparation of these solid films are important for developing advanced materials with specific optical or electronic properties. researchgate.net The development of hybrid porous polymers, for instance, using building blocks like octavinylsilsesquioxane, showcases the potential for creating materials with high thermal stability and specific surface areas for applications like supercapacitors, although this example does not directly use SMA, it illustrates the architectural design principles. mdpi.com
The overarching goal is to control the structure at a molecular level to achieve desired functionalities, whether for catalysis, fuel cells, or optical devices. rsc.orgrsc.orgresearchgate.net
Future Research Trajectories and Emerging Paradigms
Exploration of Novel Synthetic Pathways for Tailored Properties
The development of new synthesis methods is pivotal for creating silicomolybdic acid-based materials with precisely controlled properties. Traditional synthesis often involves the reaction of sodium molybdate (B1676688) and sodium silicate (B1173343) in an acidic medium, followed by ether extraction. researchgate.netacs.org However, current research is pushing beyond these conventional routes to achieve greater control over the final material's structure and function.
One innovative approach is the "inside-out preinstallation-infusion-hydration" method, which allows for the targeted synthesis of this compound with the formula H₄SiMo₁₂O₄₀ directly inside mesoporous silica (B1680970) hollow spheres. researchgate.netnih.gov This technique begins with the synthesis of molybdenum dioxide (MoO₂) nanoparticles, which then act as cores for the deposition of a silica shell. researchgate.netnih.gov Subsequent thermal treatment causes the molybdenum species to infuse into the mesoporous shell and, after hydration, react with the silica to form encapsulated Keggin units. researchgate.netnih.gov This method provides exceptional control over catalyst placement and accessibility.
Bio-inspired synthesis represents another frontier, offering milder and faster routes compared to traditional methods. nih.gov These techniques, which mimic biological silicification processes, can be used for the in-situ encapsulation of active species under ambient conditions, avoiding harsh chemicals and high temperatures. nih.gov Further refinement in synthesis includes sol-gel derivatization, which uses alkoxide precursors to produce nanostructured molybdosilicates with controllable pore structures and surface areas, critical for catalytic applications.
These advanced synthetic strategies enable the creation of materials with tailored characteristics, such as specific surface areas, pore sizes, and functionalities, opening up new possibilities for their application.
Development of Advanced Catalytic Systems with Enhanced Selectivity and Efficiency
This compound is a potent acid and oxidation catalyst, and future research is focused on developing highly specialized catalytic systems that maximize its efficiency and selectivity for specific chemical transformations. A key strategy involves immobilizing the acid on various supports to create robust and recyclable heterogeneous catalysts.
For instance, supporting this compound on graphene oxide (GO) has produced an active and reusable catalyst for the microwave-assisted synthesis of isoxazoles, which are biologically significant molecules. researchgate.net Similarly, SMA encapsulated within mesoporous silica hollow spheres has demonstrated excellent activity in the Friedel-Crafts alkylation of toluene (B28343), proving to be approximately 2.6 times more active than the commercial Amberlyst-15 catalyst. researchgate.net
Researchers are also exploring its use in environmentally significant reactions. A novel photocatalyst created by dispersing SMA on titanium dioxide (TiO₂) has shown high selectivity (82.4%) for converting methane (B114726) into liquid oxygenates, primarily formic acid and formaldehyde (B43269), under mild solar irradiation conditions. rsc.org This highlights the synergistic effects that can be achieved by combining SMA with other materials. rsc.org Furthermore, this compound has been identified as a biocompatible and effective catalyst for the one-pot synthesis of orthogonally protected glycosides, a vital process in carbohydrate chemistry. mdpi.com
The following table summarizes the performance of various SMA-based catalytic systems in different reactions, illustrating the drive towards enhanced efficiency and selectivity.
| Catalytic System | Reaction | Key Finding |
| H₄SiMo₁₂O₄₀@mSiO₂ | Friedel-Crafts Alkylation | ~2.6 times higher activity than commercial Amberlyst-15 catalyst. researchgate.net |
| H₄SiMo₁₂O₄₀/TiO₂ | Photocatalytic Methane Conversion | High selectivity (82.4%) for liquid oxygenates (formic acid, formaldehyde). rsc.org |
| Graphene Oxide-SMA | Isoxazole Synthesis | Active and recyclable catalyst under microwave conditions. researchgate.net |
| This compound | Diphenolic Acid Synthesis | Active catalyst for the conversion of levulinic acid. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Design
For heteropoly acids like this compound, ML algorithms can be trained on large datasets from computational simulations (e.g., Density Functional Theory) or experimental results to predict catalytic performance. researchgate.net This allows researchers to screen vast numbers of potential catalyst structures and compositions virtually, focusing experimental efforts on the most promising candidates. joaiar.org For example, a machine learning strategy known as the bagged-tree method has been used in theoretical calculations for discovering atomic catalysts. acs.org
Another powerful technique is symbolic regression, which can analyze experimental data to identify the key descriptive parameters, or "materials genes," that govern catalytic activity. nih.gov This approach not only predicts performance but also enhances the fundamental physical understanding of the catalytic processes. nih.gov Although still an emerging field, the application of AI and ML to design this compound-based catalysts with desired activity and selectivity for specific reactions, such as CO₂ reduction, is a significant future trajectory. joaiar.orgresearchgate.net This data-driven paradigm will enable the rapid, inverse design of catalysts tailored for sustainable chemical processes. rug.nl
Elucidation of Complex Reaction Mechanisms at the Atomic Scale
A deep understanding of reaction mechanisms at the most fundamental level is crucial for the rational design of improved catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and powerful computational methods to unravel the intricate steps of catalytic cycles involving this compound.
Operando spectroscopy, which involves analyzing the catalyst under realistic reaction conditions, is a key tool. acs.org Techniques like in-situ Fourier Transform Infrared (FTIR) and X-ray Absorption Spectroscopy (XAS) allow researchers to monitor the catalyst's structural dynamics and identify transient intermediate species as they form and react. acs.org This provides direct evidence of the reaction pathway.
Complementing these experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms. DFT calculations have been successfully used to determine the thermodynamic stability of SMA supported on graphene oxide and to show that reactant molecules are efficiently adsorbed on the catalyst surface. researchgate.net Quantum chemical calculations have also been employed to pinpoint the most energetically favorable location of acidic protons on the Keggin unit—the bridging oxygen atoms—and to rank the acid strength of different heteropoly acids. udel.edu A combined experimental and computational study on silica-supported molybdenum oxide catalysts proposed a model for Brønsted acidity involving pseudo-bridging Si—O(H)---Mo species. mpg.de
Isotope labeling is another powerful technique that has been used to reveal the photocatalytic reaction mechanism for the conversion of methane over a silicomolybdic-acid/TiO₂ system. rsc.org By tracing the path of atoms through the reaction, a definitive mechanism can often be established.
Expansion into Multifunctional Nanosystems and Sustainable Technologies
The unique properties of this compound are being leveraged through its incorporation into advanced multifunctional nanosystems, driving progress in sustainable technologies. The ability to construct nanostructured materials by combining the Keggin units of SMA with organic components through self-assembly is a promising strategy for creating novel functional materials. rsc.org
A significant area of development is the creation of nanoreactors. By synthesizing SMA within mesoporous silica hollow spheres, a multifunctional material is created that acts as both a container and a catalyst. researchgate.netmdpi.com These systems offer high surface area and controlled access to the active sites, enhancing catalytic efficiency. mdpi.com The integration of SMA with other nanomaterials, such as graphene oxide, results in hybrid materials with synergistic properties, including improved catalytic activity and stability, which are crucial for sustainable chemical processes. researchgate.net
These advanced materials are finding applications in green chemistry and energy. SMA-based photocatalysts are being developed for the conversion of methane, a potent greenhouse gas, into valuable chemicals using sunlight. rsc.org Other applications include their use as catalysts in the production of biofuels and as components in fuel cells. researchgate.netudel.edu The development of biocompatible SMA catalysts for use in environmentally benign reaction conditions further underscores the trend towards sustainability. mdpi.com Research is also exploring the potential of these nanosystems in other sustainable end-uses, such as hydrogen production and environmental remediation.
Q & A
Basic: What are the standard protocols for synthesizing silicomolybdic acid with high purity for laboratory use?
Answer:
this compound (H₆Mo₁₂O₄₁Si) synthesis typically involves acidifying a mixture of sodium molybdate (Na₂MoO₄) and sodium silicate (Na₂SiO₃) under controlled conditions. Key steps include:
- Adjusting pH to 1–2 using concentrated sulfuric acid to promote heteropolyacid formation .
- Maintaining temperatures between 60–80°C to optimize crystallization .
- Purification via recrystallization or dialysis to remove unreacted ions.
Characterization should include FTIR (to confirm Mo-O-Si bonds at ~950 cm⁻¹) and XRD (to verify Keggin-type structure) . Purity can be quantified via ICP-OES for Mo/Si ratios .
Basic: How can researchers validate the stability of this compound in aqueous solutions under varying pH conditions?
Answer:
Stability studies require:
- pH titration : Monitor UV-Vis spectra (e.g., absorbance at 310 nm for this compound) across pH 1–7 to identify decomposition thresholds .
- Time-resolved DLS/Zeta potential : Track particle size and surface charge changes to detect aggregation or structural collapse .
- Comparative NMR : Compare ²⁹Si NMR spectra before and after pH adjustment; shifts indicate Si-O-Mo bond disruption .
Advanced: What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in oxidation reactions?
Answer:
Contradictions often arise from differences in:
- Substrate accessibility : Use BET surface area analysis and TEM to compare catalyst porosity/morphology across studies .
- Reaction conditions : Standardize O₂ pressure, solvent polarity, and temperature (e.g., 40–100°C) to isolate variables .
- Active site quantification : Employ TGA-DSC to determine hydration levels, as water content affects proton mobility and redox activity .
Statistical meta-analysis of kinetic data (e.g., Arrhenius plots) can identify outliers or systematic errors .
Advanced: How should researchers design experiments to distinguish this compound’s role as a catalyst vs. a redox mediator in multistep reactions?
Answer:
- Electrochemical profiling : Use cyclic voltammetry to compare Mo⁵⁺/Mo⁶⁺ redox peaks in the presence/absence of substrates .
- Isotopic labeling : Introduce ¹⁸O-labeled H₂O or O₂ to track oxygen transfer pathways via MS or Raman spectroscopy .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protonated substrates; significant KIE suggests direct redox involvement .
Basic: What are the best practices for quantifying this compound concentrations in complex matrices (e.g., biological or environmental samples)?
Answer:
- UV-Vis spectrophotometry : Calibrate using the molybdenum blue method, where this compound is reduced with ascorbic acid to form a chromophore (λmax = 660 nm) .
- Separation techniques : Pre-treat samples with ion-exchange chromatography to isolate this compound from interfering anions (e.g., PO₄³⁻) .
- Validation : Cross-check results with ICP-MS for Mo/Si ratios to confirm specificity .
Advanced: How can computational modeling complement experimental studies of this compound’s electronic structure and reactivity?
Answer:
- DFT calculations : Model the Keggin anion’s HOMO-LUMO gaps to predict redox potentials and ligand-binding affinities .
- MD simulations : Simulate solvation effects in polar solvents (e.g., H₂O, DMF) to explain catalytic selectivity .
- Charge distribution analysis : Use Mulliken population analysis to identify electron-rich Mo sites prone to oxidation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of acidic vapors during synthesis .
- PPE : Wear nitrile gloves and goggles; this compound is corrosive and can cause severe skin/eye irritation .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal to prevent environmental contamination .
Advanced: How do researchers address discrepancies in reported molecular weights or stoichiometry of this compound hydrates?
Answer:
- Crystallographic refinement : Perform single-crystal X-ray diffraction to resolve hydrate structures (e.g., n = 3–5 H₂O molecules) .
- Karl Fischer titration : Quantify water content precisely to correlate with TGA mass loss data .
- High-resolution MS : Use ESI-TOF to confirm molecular ion peaks ([H₆Mo₁₂O₄₁Si]³⁻ expected at m/z ~613) and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
